3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole typically involves the reaction of appropriate benzodioxole and dimethoxybenzyl precursors with reagents that facilitate the formation of the oxadiazole ring. Common synthetic routes may include cyclization reactions under acidic or basic conditions, often using catalysts or specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and high yield. The use of continuous flow reactors and other advanced technologies can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole: Lacks the dimethoxybenzyl group, which may affect its biological activity and chemical properties.
5-(3,4-Dimethoxybenzyl)-1,2,4-oxadiazole:
Uniqueness
3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole is unique due to the presence of both the benzodioxole and dimethoxybenzyl groups, which may confer specific biological activities and chemical reactivity. This combination of functional groups can make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N2O5 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H16N2O5/c1-21-13-5-3-11(7-15(13)22-2)8-17-19-18(20-25-17)12-4-6-14-16(9-12)24-10-23-14/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
WPKBJDPASVKFAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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